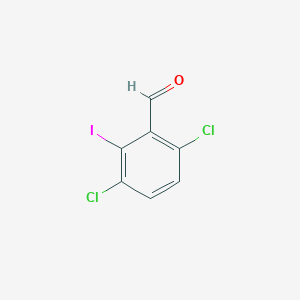

3,6-Dichloro-2-iodobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Dichloro-2-iodobenzaldehyde is a halogenated aromatic aldehyde that is not directly discussed in the provided papers. However, its structural analogs and derivatives are mentioned, which can provide insights into its potential reactivity and applications. For instance, 2,6-diiodobenzaldehyde derivatives have been synthesized and are known for their versatility in chemical transformations, serving as valuable precursors in synthesis .

Synthesis Analysis

The synthesis of halogenated benzaldehydes, such as 2,6-diiodobenzaldehyde derivatives, has been achieved through a highly regioselective metal–iodine exchange (MIE) of triiodobenzenes, with the nature of substituents on the phenyl ring influencing the reactivity but not the regioselectivity . Although the specific synthesis of 3,6-dichloro-2-iodobenzaldehyde is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the similarities in the halogenation patterns.

Molecular Structure Analysis

The molecular structure of 3,6-dichloro-2-iodobenzaldehyde would consist of a benzene ring with two chlorine atoms and one iodine atom attached, along with an aldehyde functional group. The presence of halogens can significantly affect the electronic properties of the molecule, as seen in the case of 2,6-diiodobenzaldehyde derivatives, where electron-rich substituents enhance reactivity . The electronic effects of the halogens would also influence the molecule's reactivity in various chemical reactions.

Chemical Reactions Analysis

While the specific chemical reactions of 3,6-dichloro-2-iodobenzaldehyde are not provided, the papers suggest that halogenated benzaldehydes can undergo a variety of transformations. For example, 2,6-diiodobenzaldehyde derivatives have been used in several chemical transformations, yielding desired derivatives in good isolated yields . It is reasonable to infer that 3,6-dichloro-2-iodobenzaldehyde could also participate in similar reactions, potentially serving as a precursor for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,6-dichloro-2-iodobenzaldehyde can be hypothesized based on the properties of related compounds. For instance, 2,6-difluorobenzaldehyde was prepared from a dichlorobenzaldehyde precursor, suggesting that halogen exchange reactions can be used to modify the physical and chemical properties of such compounds . The presence of halogens would likely make the compound relatively dense and possibly reactive due to the polarizable iodine atom. The aldehyde group would contribute to its reactivity in condensation reactions and possibly affect its boiling point and solubility.

Scientific Research Applications

Catalytic Processes and Chemical Synthesis

3,6-Dichloro-2-iodobenzaldehyde plays a role in advanced catalytic processes. For example, it can be used in the synthesis of fluorous imines and thioethers, which are precursors for Heck and Suzuki catalysts. These catalysts are important for carbon-carbon bond formation, a key reaction in organic synthesis (Rocaboy & Gladysz, 2003). Additionally, the compound has been involved in the one-pot construction of aza- or oxa-bridged benzocycloheptanes, showcasing its versatility in complex chemical syntheses (Li, Jiang, Fu, & Ma, 2011).

Analytical Chemistry

In analytical chemistry, derivatives of 3,6-Dichloro-2-iodobenzaldehyde have been utilized in gas-liquid chromatographic analyses. This highlights its potential in separation processes and analytical applications, providing insights into the behavior of chlorinated compounds under different conditions (Korhonen & Knuutinen, 1984).

Structural and Conformational Studies

The compound is also significant in structural and conformational studies. For instance, the structure of related compounds, like 3-iodobenzaldehyde, was characterized using techniques like FT-IR, Raman, and X-ray diffraction, which are essential for understanding molecular geometry and behavior (Kumar et al., 2015). Such studies are crucial in material science and molecular engineering.

Environmental and Biological Studies

In environmental and biological contexts, compounds like 3,6-Dichloro-2-iodobenzaldehyde can be involved in microbial degradation processes. For example, dicamba, a related compound, is degraded by soil microbes using dicamba monooxygenase, which catalyzes oxidative demethylation (Dumitru, Jiang, Weeks, & Wilson, 2009). Understanding these processes is essential for bioremediation and environmental sustainability.

Crystallography and Material Sciences

Finally, 3,6-Dichloro-2-iodobenzaldehyde and its derivatives play a role in crystallography and material sciences. For example, the crystal structure of various halogenated aromatic aldehydes has been studied, providing insights into molecular interactions and the formation of different molecular aggregates (Glidewell, Low, Skakle, & Wardell, 2004). Such studies are crucial for developing new materials with specific properties.

Safety and Hazards

The safety information for 3,6-Dichloro-2-iodobenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is known that halogenated benzaldehydes can interact with various biological targets, including enzymes and receptors, due to their electrophilic nature .

Mode of Action

Halogenated benzaldehydes, in general, can undergo nucleophilic substitution reactions at the benzylic position . This allows them to form covalent bonds with nucleophilic residues in biological targets, potentially altering their function .

Biochemical Pathways

Halogenated benzaldehydes can potentially interfere with various biochemical pathways due to their reactivity .

Result of Action

The compound’s reactivity suggests that it could potentially alter the function of its targets, leading to downstream effects on cellular processes .

Action Environment

The action, efficacy, and stability of 3,6-Dichloro-2-iodobenzaldehyde can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the biological system in which the compound is present .

properties

IUPAC Name |

3,6-dichloro-2-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXECTMCRSPKHQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C=O)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-2-iodobenzaldehyde | |

CAS RN |

861081-48-3 |

Source

|

| Record name | 3,6-dichloro-2-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3000347.png)

![butyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B3000348.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B3000349.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3000352.png)

![1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B3000355.png)

![N-(2-Phenylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3000358.png)

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B3000359.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B3000362.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B3000369.png)